molecular formula C12H17NO3 B1427227 1-(Cyclopent-3-ene-1-carbonyl)piperidine-3-carboxylic acid CAS No. 1340390-73-9

1-(Cyclopent-3-ene-1-carbonyl)piperidine-3-carboxylic acid

Cat. No. B1427227
M. Wt: 223.27 g/mol
InChI Key: CWBFQTYHXMPEGA-UHFFFAOYSA-N
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Description

“1-(Cyclopent-3-ene-1-carbonyl)piperidine-3-carboxylic acid” is a chemical compound . It is used as an intermediate in the production of dolasetron mesylate .

Scientific Research Applications

Chemical Synthesis and Biological Activity

1-(Cyclopent-3-ene-1-carbonyl)piperidine-3-carboxylic acid, while not directly mentioned in the reviewed literature, is a compound that may fall into broader categories of chemical research focusing on cyclopentenone groups, carboxylic acids, and piperidine derivatives. These chemical groups are often explored for their potential in synthesizing novel compounds with a variety of applications, particularly in medicinal chemistry.

Cyclopentenone Derivatives for Anticancer Drug Design

Cyclopentenone groups are highlighted for their anticancer potential. Compounds bearing the cyclopentenone moiety have been reviewed for their wide range of intracellular targets, from nuclear factors to mitochondria, suggesting a valuable role in anticancer drug design (Conti, 2006).

Carboxylic Acids in Biocatalyst Inhibition and Separation Technologies

Carboxylic acids are identified as crucial in biorenewable chemicals production and possess properties that inhibit microbial growth at concentrations below desired yields. Understanding their role in microbial inhibition can aid in metabolic engineering strategies to improve industrial strain robustness (Jarboe, Liu, & Royce, 2013). Additionally, advancements in separation technologies for carboxylic acids using organic solvents and supercritical fluids have been reviewed, highlighting efficient methods for their extraction from aqueous solutions (Djas & Henczka, 2018).

Piperidine Derivatives in Medicinal Chemistry

Piperidine, a core structure in many bioactive compounds, is explored for its versatility in synthesizing pharmacologically active molecules. The synthesis and application of piperidine-containing compounds, including their potential in creating novel central nervous system (CNS) drugs with fewer adverse effects, are documented (Saganuwan, 2017). This indicates a broader interest in harnessing the structural properties of piperidine for drug discovery.

Safety And Hazards

3-Cyclopentene-1-carboxylic acid, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(cyclopent-3-ene-1-carbonyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c14-11(9-4-1-2-5-9)13-7-3-6-10(8-13)12(15)16/h1-2,9-10H,3-8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWBFQTYHXMPEGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2CC=CC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopent-3-ene-1-carbonyl)piperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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